molecular formula C18H17ClN4O5S B12179958 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone

Cat. No.: B12179958
M. Wt: 436.9 g/mol
InChI Key: FYKPTTBABFORRH-UHFFFAOYSA-N
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Description

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone is a complex organic compound that features a benzoxadiazole ring, a sulfonyl group, and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized by reacting 4-chloro-2-nitroaniline with sulfuryl chloride, followed by cyclization with sodium nitrite.

    Sulfonylation: The benzoxadiazole derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated benzoxadiazole is reacted with piperazine to form the piperazine derivative.

    Final Coupling: The piperazine derivative is finally coupled with 2-phenoxyethanone under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the chloro or sulfonyl groups.

Scientific Research Applications

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole moiety.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone involves its interaction with specific molecular targets. The benzoxadiazole ring can intercalate with DNA, disrupting its function and leading to cell death. The sulfonyl group can form covalent bonds with nucleophilic sites in proteins, inhibiting their activity. The piperazine moiety can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-chlorosulfonyl-2,1,3-benzoxadiazole: Similar structure but lacks the piperazine and phenoxyethanone moieties.

    7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: Similar benzoxadiazole core but different functional groups.

Uniqueness

1-{4-[(7-Chloro-2,1,3-benzoxadiazol-4-yl)sulfonyl]piperazin-1-yl}-2-phenoxyethanone is unique due to its combination of a benzoxadiazole ring, a sulfonyl group, a piperazine moiety, and a phenoxyethanone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H17ClN4O5S

Molecular Weight

436.9 g/mol

IUPAC Name

1-[4-[(4-chloro-2,1,3-benzoxadiazol-7-yl)sulfonyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C18H17ClN4O5S/c19-14-6-7-15(18-17(14)20-28-21-18)29(25,26)23-10-8-22(9-11-23)16(24)12-27-13-4-2-1-3-5-13/h1-7H,8-12H2

InChI Key

FYKPTTBABFORRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=NON=C34)Cl

Origin of Product

United States

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